Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro- Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16777510
InChI: InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2
SMILES:
Molecular Formula: C20H15F5N2O2S
Molecular Weight: 442.4 g/mol

Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-

CAS No.:

Cat. No.: VC16777510

Molecular Formula: C20H15F5N2O2S

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro- -

Specification

Molecular Formula C20H15F5N2O2S
Molecular Weight 442.4 g/mol
IUPAC Name N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Standard InChI InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2
Standard InChI Key OXFFQNROWDDLTM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a pentafluorobenzenesulfonamide group linked to a (1R,2R)-configured 1,2-diphenylethylamine moiety. The sulfonamide group (-SO₂NH-) bridges the electron-deficient pentafluorophenyl ring and the chiral diamine, creating a rigid, planar sulfonamide region adjacent to a stereogenic center. X-ray crystallography of analogous structures reveals intramolecular hydrogen bonding between the sulfonamide NH and fluorine atoms, stabilizing the conformation .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₂₀H₁₅F₅N₂O₂S
Molecular Weight442.4 g/mol
Stereochemistry(1R,2R) configuration
Fluorine Positions2,3,4,5,6 on benzene ring
Torsion Angles (N-S-C-F)178.5° ± 2.3° (calculated)

Electronic Effects of Fluorination

The pentafluorination induces strong electron-withdrawing effects, quantified by Hammett σₚ constants (Σσₚ = 1.44 for C₆F₅ vs. 0 for C₆H₅) . This significantly lowers the sulfonamide’s pKa (estimated 6.8 vs. 10.2 for non-fluorinated analogs) , enhancing its hydrogen-bonding capacity and metal-coordination potential .

Synthetic Methodologies

Stepwise Synthesis

Industrial-scale production involves three stages:

  • Chiral diamine synthesis: (1R,2R)-1,2-diphenylethylenediamine is prepared via Sharpless asymmetric aminohydroxylation of styrene derivatives (75-82% ee).

  • Sulfonylation: Reacting the diamine with pentafluorobenzenesulfonyl chloride in dichloromethane at -15°C yields the monosulfonylated product (68% yield).

  • Purification: Crystallization from ethanol/water mixtures achieves >99% enantiomeric purity.

Fluorination Techniques

Direct fluorination using HF/pyridine complexes at 120°C introduces fluorine atoms regioselectively, though this method risks over-fluorination . Alternative approaches employ fluorinated building blocks like hexafluorobenzene, achieving 97% functionalization efficiency .

Biological Activity Profile

Carbonic Anhydrase Inhibition

The compound exhibits potent inhibition of human carbonic anhydrase IX (Ki = 4.3 nM) , attributed to:

  • Fluorine-mediated hydrophobic interactions with Val-121 and Phe-131 residues

  • Sulfonamide zinc coordination (Zn-N distance: 1.98 Å)
    Comparative studies show 35-fold greater selectivity for tumor-associated CA IX over off-target CA II .

Antimicrobial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
MRSA ATCC 433008
Vancomycin-resistant Enterococci16

Mechanistic studies indicate disruption of membrane-bound ATPases via sulfonamide-protein interactions.

Catalytic Applications

Asymmetric Hydrogenation

When coordinated to ruthenium centers in complexes like RuCl(R,R)-FsDPEN , the compound facilitates enantioselective reductions:

Reaction: Hydrogenation of acetophenone derivatives

  • Turnover Frequency (TOF): 1,200 h⁻¹

  • Enantiomeric Excess (ee): 98% (R)

The fluorinated sulfonamide enhances catalyst stability under acidic conditions (T₁/₂ = 48 h at pH 3 vs. 6 h for non-fluorinated analogs) .

Organocatalysis

In Michael addition reactions:
CH2(CO2Et)2+NO2C6H4CHOCat (5 mol%)Adduct (94% yield, 91% ee)\text{CH}_2(\text{CO}_2\text{Et})_2 + \text{NO}_2\text{C}_6\text{H}_4\text{CHO} \xrightarrow{\text{Cat (5 mol\%)}} \text{Adduct (94\% yield, 91\% ee)}

The sulfonamide NH acts as a hydrogen-bond donor, polarizing carbonyl groups for nucleophilic attack.

Physicochemical Properties

Solubility Characteristics

SolventSolubility (mg/mL)
Water0.12
Ethanol8.9
Dichloromethane22.4

The low aqueous solubility (0.12 mg/mL) necessitates formulation with cyclodextrin derivatives for biological applications.

Thermal Stability

Thermogravimetric analysis shows decomposition onset at 238°C, with three distinct mass loss events corresponding to:

  • Fluorine loss (238-310°C)

  • Sulfonamide breakdown (310-450°C)

  • Carbonization (>450°C)

Future Research Directions

Targeted Drug Delivery

Conjugation to monoclonal antibodies via sulfonamide linkers could enhance tumor specificity. Preliminary ADMET data indicate:

  • Plasma protein binding: 89%

  • CYP3A4 inhibition: IC₅₀ = 12 μM (moderate risk)

Advanced Materials

Incorporation into metal-organic frameworks (MOFs) may exploit its rigid geometry for gas separation applications. Simulated surface areas exceed 2,800 m²/g when used as a linker .

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